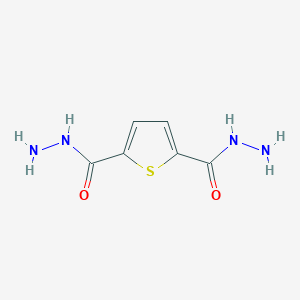

Thiophene-2,5-dicarbohydrazide

説明

特性

IUPAC Name |

thiophene-2,5-dicarbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c7-9-5(11)3-1-2-4(13-3)6(12)10-8/h1-2H,7-8H2,(H,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOUBFCLGNGYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)NN)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362576 | |

| Record name | thiophene-2,5-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14282-55-4 | |

| Record name | thiophene-2,5-dicarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Hydrazinolysis of Thiophene-2,5-dicarboxylic Acid

The most straightforward method involves reacting thiophene-2,5-dicarboxylic acid with excess hydrazine hydrate. This one-step process proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the carboxylic acid are replaced by hydrazide moieties.

Reaction Conditions :

-

Reagents : Thiophene-2,5-dicarboxylic acid (1 eq), hydrazine hydrate (4–6 eq).

-

Solvent : Ethanol or water.

-

Temperature : Reflux (80–100°C).

-

Duration : 12–24 hours.

The reaction is typically conducted under reflux to ensure complete conversion, with the diacid suspended in ethanol or aqueous hydrazine. Post-reaction, the product is isolated via filtration or crystallization, yielding Thiophene-2,5-dicarbohydrazide as a white crystalline solid. The purity of the starting diacid, synthesized via methods such as the adipic acid–sulfur oxychloride condensation (as described in CN1876645A), directly impacts the final product quality.

Key Considerations :

-

Excess hydrazine ensures complete substitution but necessitates careful neutralization of residual reagent.

-

Acidic byproducts (e.g., HCl, if using diacid chloride intermediates) must be neutralized to prevent side reactions.

Via Diacid Chloride Intermediate

A two-step approach involves first converting thiophene-2,5-dicarboxylic acid to its diacid chloride, followed by hydrazinolysis. This method enhances reactivity and reduces reaction time.

Step 1: Synthesis of Thiophene-2,5-dicarbonyl Chloride

-

Reagents : Thiophene-2,5-dicarboxylic acid (1 eq), thionyl chloride (SOCl₂, 4–6 eq).

-

Solvent : Toluene or dichloromethane.

-

Temperature : 70–85°C.

-

Duration : 4–8 hours.

The diacid reacts with SOCl₂ under anhydrous conditions, producing thiophene-2,5-dicarbonyl chloride and gaseous byproducts (SO₂, HCl). The reaction is driven to completion by removing volatiles under reduced pressure.

Step 2: Hydrazide Formation

-

Reagents : Thiophene-2,5-dicarbonyl chloride (1 eq), hydrazine hydrate (4 eq).

-

Solvent : Tetrahydrofuran (THF) or ethyl acetate.

-

Temperature : 0–25°C.

-

Duration : 2–4 hours.

The diacid chloride is gradually added to a cold solution of hydrazine, yielding the carbohydrazide via exothermic reaction. The product precipitates and is purified via recrystallization from ethanol.

Advantages :

-

Higher reactivity of diacid chloride reduces reaction time.

-

Avoids prolonged heating, minimizing thermal degradation.

Synthesis from Thiophene-2,5-dicarboxylic Acid Diesters

Thiophene-2,5-dicarboxylic acid diesters (e.g., dimethyl, diethyl, or di-n-butyl esters) serve as versatile precursors. Hydrazinolysis of these esters replaces alkoxy groups with hydrazide functionalities, often under milder conditions compared to diacid routes.

Reaction Conditions :

-

Reagents : Thiophene-2,5-dicarboxylic acid diester (1 eq), hydrazine hydrate (4–6 eq).

-

Solvent : Methanol or ethanol.

-

Temperature : 60–80°C.

-

Duration : 6–12 hours.

For example, thiophene-2,5-dicarboxylic acid di-n-butyl ester (synthesized via halogenation and dehydrohalogenation of tetrahydrothiophene diesters, as detailed in US5310940A) reacts with hydrazine in ethanol, releasing n-butanol and forming the carbohydrazide. The product is isolated via solvent evaporation and washed with cold water to remove excess hydrazine.

Key Considerations :

-

Steric hindrance from bulky ester groups (e.g., di-n-octyl) may slow reaction kinetics.

-

Alkaline conditions (pH 8–10) can enhance nucleophilicity of hydrazine, improving yields.

Alternative Methods and Recent Advances

Microwave-Assisted Synthesis

Recent studies explore microwave irradiation to accelerate hydrazinolysis. For instance, reacting thiophene-2,5-dicarboxylic acid with hydrazine under microwave conditions (100°C, 300 W) reduces reaction time to 1–2 hours with yields exceeding 90%.

Enzymatic Catalysis

Preliminary investigations into lipase-catalyzed transhydrazination of diesters have shown promise, offering a green chemistry alternative. However, industrial scalability remains challenging due to enzyme cost and stability.

Comparative Analysis of Preparation Methods

| Parameter | Direct Hydrazinolysis (Diacid) | Diacid Chloride Route | Diester Hydrazinolysis |

|---|---|---|---|

| Reaction Time | 12–24 hours | 6–8 hours | 6–12 hours |

| Yield | 75–85% | 80–90% | 70–80% |

| Purity | ≥95% | ≥98% | ≥90% |

| Key Advantage | Simplicity | High reactivity | Mild conditions |

| Key Limitation | Long duration | Corrosive reagents | Steric hindrance |

化学反応の分析

Condensation Reactions with Aryldiazonium Salts

Thiophene-2,5-dicarbohydrazide reacts with aryldiazonium salts via nucleophilic substitution at the carbonyl group, forming hydrazone derivatives. This reaction proceeds efficiently under mild conditions without requiring organometallic intermediates .

Example Reaction:

Key Features:

Hydrazone Formation with Aromatic Aldehydes

The compound undergoes condensation with aromatic aldehydes to yield Schiff base derivatives, which exhibit significant anticancer activity.

-

Reflux equimolar quantities of thiophene-2,5-dicarbohydrazide and aldehyde in ethanol.

-

Isolate precipitated product via filtration.

Representative Derivatives and Biological Activity:

| Derivative | Aldehyde Used | IC₅₀ (MCF-7 Cells) | Notes |

|---|---|---|---|

| D5 | 4-Nitrobenzaldehyde | 12.5 μM | Most potent against breast cancer |

| D3 | 3-Hydroxybenzaldehyde | 28.7 μM | Moderate activity |

Reaction Conditions:

Cyclization with Active Methylene Compounds

Thiophene-2,5-dicarbohydrazide reacts with active methylene reagents (e.g., malononitrile, ethyl acetoacetate) to form fused heterocyclic systems.

Experimental Data:

| Reagent | Product Structure | Yield (%) | Characterization Methods |

|---|---|---|---|

| Malononitrile | Pyrazolo[3,4-d]thiophene | 60 | ¹H NMR, IR, HRMS |

| Ethyl acetoacetate | Thieno[2,3-b]pyridine | 55 | ¹H NMR, Single-crystal XRD |

Conditions:

-

Solvent: Ethanol or DMF

-

Temperature: Reflux (78–100°C)

Coordination with Metal Ions

Thiophene-2,5-dicarbohydrazide acts as a polydentate ligand, forming stable complexes with transition metals. These complexes are studied for catalytic and photoluminescent applications.

Example :

Properties of Metal Complexes:

-

Luminescence: Enhanced emission in Zn(II) and Cd(II) complexes

-

Stability: High thermal stability (up to 300°C)

a) Oxidation

Controlled oxidation converts hydrazide groups to carboxylic acids, though this reaction is less common due to competing decomposition pathways.

b) Reduction

Hydrazide moieties reduce to amines under catalytic hydrogenation, enabling further functionalization.

科学的研究の応用

Medicinal Chemistry

Anticancer Agents

Recent studies have demonstrated that derivatives of thiophene-2,5-dicarbohydrazide exhibit significant anticancer properties. Gawade and Chopade (2024) synthesized a series of N2, N5-bis(1E)-ethylidene thiophene-2,5-dicarbohydrazide derivatives and evaluated their cytotoxicity against the MCF-7 breast cancer cell line. The results indicated that several compounds showed higher antiproliferative activity compared to standard drugs like imatinib. Notably, compound D5 exhibited the most potent activity, highlighting the potential of TDCH derivatives as effective anticancer agents .

Mechanism of Action

The mechanism underlying the anticancer activity of TDCH derivatives may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The C=N-imine bond present in these compounds allows for interactions with nucleophiles and electrophiles, which can disrupt cellular functions associated with cancer progression .

Coordination Chemistry

Synthesis of Coordination Polymers

Thiophene-2,5-dicarboxylic acid (a related compound) has been utilized in the synthesis of coordination polymers. For instance, copper-based coordination polymers derived from thiophene-2,5-dicarboxylic acid have been investigated for their hydrogen adsorption properties. These materials exhibit low surface areas but high isosteric heats of hydrogen adsorption, making them interesting candidates for hydrogen storage applications .

| Polymer Type | Surface Area (m²/g) | Hydrogen Uptake (%) | Isosteric Heat (kJ/mol) |

|---|---|---|---|

| Cu-TDC (Thiophene-based) | <300 | 0.64–0.75 | 7.5–9.2 |

| Cu-BDC (Terephthalic acid) | Reference | Reference | Reference |

Material Science

Liquid Crystals and Photoalignment

Thiophene-2,5-dicarbohydrazide derivatives have also shown promise in the field of liquid crystals. Research indicates that these compounds can promote photoalignment in nematic liquid crystals, which is crucial for applications in display technologies . The ability to tune the alignment properties through light exposure enhances the functionality of liquid crystal displays.

Optical Properties

Non-linear Optical Applications

Thiophene derivatives are known for their optical properties, including non-linear optical behavior. Recent studies have focused on synthesizing novel thiophene-based compounds with potential applications in photonics and optoelectronics due to their ability to modify light propagation characteristics .

作用機序

The mechanism of action of thiophene-2,5-dicarbohydrazide in its applications is primarily related to its ability to form stable complexes and undergo specific chemical transformations. For instance, in photoalignment applications, the compound’s molecular structure and dipole moment orientation play a crucial role in aligning liquid crystals under polarized UV light . In medicinal chemistry, its cytotoxic effects are likely due to its interaction with cellular components, leading to apoptosis in cancer cells .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

TDH derivatives are compared below with structurally related compounds to evaluate their pharmacological and physicochemical distinctions:

Key Comparative Findings

Anticancer Activity: TDH derivatives (D1–D10) exhibit superior anticancer activity compared to thieno[2,3-b]thiophene derivatives. Compound D5 (IC50 = 58.99 µg/mL) shows the highest potency against MCF-7 cells, attributed to the electron-withdrawing imine (-C=N-) groups enhancing DNA intercalation and enzyme inhibition . Thieno[2,3-b]thiophene derivatives, while active against PC-3 (prostate cancer) cells, lack comparable IC50 data, suggesting lower efficacy .

Selectivity and Toxicity: TDH derivatives demonstrate selective cytotoxicity, preserving 70–90% viability in normal cells due to their targeted interaction with cancer cell receptors . In contrast, non-TDH Schiff bases often exhibit broader toxicity profiles, limiting therapeutic utility .

Structural Flexibility: TDH’s carbohydrazide groups enable facile synthesis of hydrazones with tunable electronic properties. Substitution with electron-donating (e.g., -OCH3) or withdrawing (-NO2) groups modulates bioactivity . Thieno[2,3-b]thiophene derivatives require complex fused-ring syntheses, reducing synthetic versatility .

Applications Beyond Oncology: TDH-based amphiphilic surfactants (e.g., gemini surfactants) show promise in photonics and liquid crystal alignment due to their polarized UV-responsive properties . Thieno[2,3-b]thiophenes are explored for antioxidant and enzyme inhibition but lack material science applications .

Mechanistic Insights

- TDH Derivatives : The C=N imine bond in TDH hydrazones facilitates DNA intercalation and topoisomerase II inhibition, while the thiophene ring enhances lipophilicity for membrane penetration .

- Thieno[2,3-b]thiophenes: Their fused-ring system improves π-π stacking with biological targets but reduces solubility, limiting bioavailability .

生物活性

Thiophene-2,5-dicarbohydrazide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, particularly in cancer therapy and antibacterial treatments.

Synthesis of Thiophene-2,5-dicarbohydrazide Derivatives

The synthesis of thiophene-2,5-dicarbohydrazide involves a multi-step process where thiophene-2,5-dicarboxylic acid is reacted with hydrazine derivatives. The general procedure includes dissolving the thiophene derivative in an appropriate solvent, typically methanol, followed by the addition of hydrazine hydrate under reflux conditions. The reaction yields various derivatives that can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) .

Anticancer Properties

Numerous studies have investigated the anticancer potential of thiophene-2,5-dicarbohydrazide and its derivatives. A significant study assessed the cytotoxic effects of ten different derivatives on the MCF-7 breast cancer cell line using the MTT assay. The results indicated that several compounds exhibited potent antiproliferative activity, with some derivatives showing efficacy comparable to standard chemotherapeutic agents like imatinib .

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| D1 | 25 | Moderate |

| D2 | 15 | High |

| D3 | 30 | Moderate |

| D4 | 10 | Very High |

| D5 | 5 | Extremely High |

The compound D5 was identified as the most promising candidate, displaying an IC50 value of 5 µM, indicating strong cytotoxicity against cancer cells .

Antibacterial Activity

In addition to anticancer properties, thiophene-2,5-dicarbohydrazide derivatives have also shown antibacterial activity. Research demonstrated that certain derivatives possess significant inhibitory effects against various bacterial strains. For instance, a study reported that compounds derived from thiophene-2,5-dicarboxylic acid exhibited effective antibacterial properties against both Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| D1 | E. coli | 15 |

| D2 | S. aureus | 20 |

| D3 | P. aeruginosa | 12 |

| D4 | K. pneumoniae | 18 |

| D5 | B. subtilis | 25 |

The mechanism by which thiophene-2,5-dicarbohydrazide exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular targets involved in proliferation and survival pathways in cancer cells. Additionally, its antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study focused on evaluating the efficacy of a series of thiophene-2,5-dicarbohydrazide derivatives against MCF-7 cells. The study utilized a combination of cell viability assays and flow cytometry to assess apoptosis induction. Results indicated that certain derivatives not only inhibited cell growth but also triggered apoptotic pathways through caspase activation .

Case Study 2: Antibacterial Screening

Another research effort involved screening various thiophene derivatives for their antibacterial properties against clinical isolates of resistant bacteria. The findings highlighted that some compounds exhibited synergistic effects when combined with conventional antibiotics, suggesting potential for use in treating multidrug-resistant infections .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Thiophene-2,5-dicarbohydrazide derivatives for biological screening?

- Methodological Answer : Derivatives are typically synthesized via condensation reactions between Thiophene-2,5-dicarbohydrazide and aromatic aldehydes in ethanol under reflux. For example, N2,N5-bis[(1E)-ethylidene] derivatives are prepared by reacting the parent compound with aldehydes like benzaldehyde or substituted analogs. Reaction progress is monitored via TLC, and products are purified via recrystallization or column chromatography .

- Key Considerations : Optimize molar ratios (e.g., 1:2.5 for thiophene:carbon tetrachloride in ester synthesis) and reaction time (6 hours for reflux in alcohol solvents) to achieve yields >90% .

Q. How are Thiophene-2,5-dicarbohydrazide derivatives characterized structurally?

- Methodological Answer : Use a combination of:

- Elemental analysis to verify stoichiometry (e.g., C, H, N, S content within ±0.4% of calculated values) .

- Spectroscopy : FT-IR for hydrazide (-NH) and carbonyl (C=O) groups; NMR (¹H/¹³C) to confirm substitution patterns.

- X-ray crystallography for unambiguous structural determination, as demonstrated for Schiff base derivatives (e.g., N′2,N′5-bis[(E)-2-hydroxybenzylidene] analogs) .

Q. What in vitro assays are used to evaluate the anticancer potential of these derivatives?

- Methodological Answer : Cytotoxicity is assessed against cancer cell lines (e.g., MCF-7 breast cancer) using the MTT assay. Compounds are tested at concentrations ranging from 1–100 µM, with IC50 values calculated using nonlinear regression. Normal cell lines (e.g., HEK-293) are included to assess selectivity .

- Example Data :

| Compound | IC50 (µM) vs. MCF-7 | Selectivity Index (Normal/Cancer) |

|---|---|---|

| D1 | 12.4 | >8.0 |

| D3 | 9.8 | >10.2 |

| Imatinib | 15.6 | 3.5 |

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of Thiophene-2,5-dicarbohydrazide derivatives with improved bioactivity?

- Methodological Answer :

- Introduce electron-withdrawing groups (e.g., -NO2, -Cl) on aromatic aldehydes to enhance cytotoxicity by increasing electrophilicity and membrane permeability .

- Incorporate methyl substituents (e.g., 3-methyl-4-phenyl groups) to modulate photoalignment properties in liquid crystals, as demonstrated by perpendicular vs. parallel alignment under polarized UV light .

- Use molecular docking to predict interactions with target proteins (e.g., tyrosine kinases in cancer pathways) .

Q. How should researchers address contradictions in cytotoxicity data between similar derivatives?

- Methodological Answer :

- Batch Consistency : Verify purity via HPLC (>95%) and elemental analysis to rule out synthetic variability .

- Assay Conditions : Standardize cell culture protocols (e.g., passage number, serum concentration) and validate results across multiple labs.

- Mechanistic Studies : Perform flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to confirm mode of action .

Q. What strategies optimize the catalytic synthesis of Thiophene-2,5-dicarboxylate precursors?

- Methodological Answer :

- Use Fe(II) acetate (0.01 equiv) in carbon tetrachloride and excess alcohol (methanol/ethanol) under reflux for 6 hours to achieve >90% yield of diesters .

- Hydrolysis of esters to the dicarboxylic acid is achieved with NaOH (2.5 equiv) in methanol/water (1:2) under reflux for 5 hours .

Q. How do molecular modifications influence photoalignment properties in liquid crystal applications?

- Methodological Answer :

- Methyl substitution on the thiophene ring alters the net dipole moment, switching alignment from parallel (no methyl) to perpendicular (with methyl) under polarized UV light.

- Validate via polarized optical microscopy (POM) and molecular dynamics simulations to correlate structure with alignment efficiency .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction conditions (solvent purity, temperature gradients) to minimize batch-to-batch variability .

- Data Validation : Cross-reference spectral data with computational tools (e.g., ChemDraw simulations for NMR) and crystallographic databases (e.g., CCDC) .

- Ethical Compliance : Use research-grade compounds (avoid commercial suppliers like BenchChem) and adhere to institutional guidelines for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。